4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid
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Overview
Description
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 2nd position, and an acetic acid group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a palladium catalyst and a suitable base to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties.
Properties
Molecular Formula |
C8H5ClF3NO2 |
---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-1-5(3-7(14)15)13-6(2-4)8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI Key |
CRTDITYLPBUEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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